

Unveiling the Stereochemistry of Beauveriolide I: A Technical Guide

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An in-depth guide for researchers, scientists, and drug development professionals on the definitive absolute configuration of the promising antiatherosclerotic agent, **Beauveriolide I**.

Executive Summary

Beauveriolide I, a cyclic hexadepsipeptide of fungal origin, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of atherosclerosis. A precise understanding of its three-dimensional structure, specifically its absolute configuration, is paramount for its development as a drug candidate, as stereochemistry dictates molecular recognition and biological activity. This technical guide provides a comprehensive overview of the absolute configuration of **Beauveriolide I**, detailing the cutting-edge experimental methodology used for its definitive assignment, and presenting the key data in a clear, structured format. For completeness, this guide also outlines other critical experimental protocols relevant to the stereochemical elucidation of complex natural products.

The Absolute Configuration of Beauveriolide I

The definitive absolute configuration of **Beauveriolide I** has been established as (3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone.[1][2][3][4] This was unambiguously determined through three-dimensional electron diffraction (3D ED) of nanocrystals of the natural product isolated from Cordyceps javanica.[1][2][3] This advanced technique has overcome previous challenges in crystallizing **Beauveriolide I** into crystals suitable for conventional X-ray diffraction.[1][2][3] [5]



Prior to this definitive assignment, the stereochemistry of the unusual (3S,4S)-hydroxy-4-methylhydroxy acid component of **Beauveriolide I** and II was estimated by synthesizing all possible chiral variants and comparing their 1H and 13C NMR spectra and optical rotation data.[4][5] Furthermore, the absolute stereochemistry of the related **Beauveriolide I**II was confirmed by total synthesis and spectral analyses.[6]

Quantitative Data: Crystallographic Analysis of Beauveriolide I

The 3D electron diffraction study yielded precise crystallographic data, which are summarized in the table below. This data provides the foundational quantitative evidence for the assigned absolute configuration.

Parameter	Value
Systematic Name	(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone[1][2][4]
Chemical Formula	C ₂₇ H ₄₁ N ₃ O ₅ [1][2][4]
Crystal System	Monoclinic[1][3]
Space Group	I2[1][2][3]
a (Å)	40.2744 (4)[1][2][3]
b (Å)	5.0976 (5)[1][2][3]
c (Å)	27.698 (4)[1][2][3]
β (°)	105.729 (6)[1][2][3]
Determination Method	3D Electron Diffraction[1][2][3]
Absolute Structure Determination	z-score method at a confidence level of 23.0o[1]

Experimental Protocols



A definitive structural elucidation of complex chiral molecules like **Beauveriolide I** relies on robust experimental methodologies. The following sections detail the protocol for the primary technique used, 3D electron diffraction, as well as other key methods in stereochemical analysis.

Three-Dimensional Electron Diffraction (3D ED)

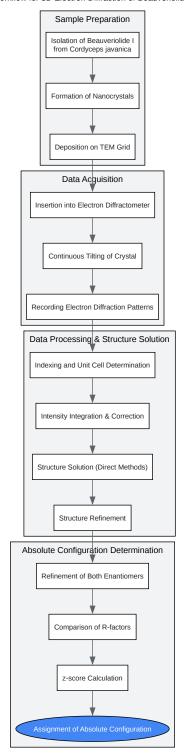
This was the pivotal technique for determining the absolute configuration of **Beauveriolide I**.[1] [2][3]

Methodology:

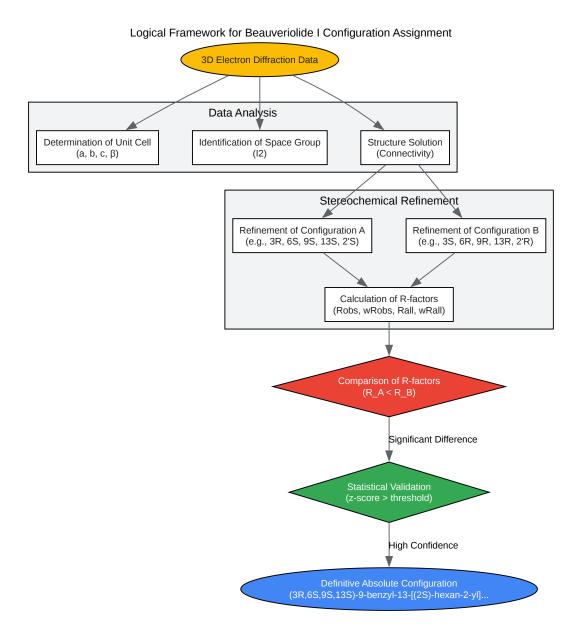
- Crystal Preparation: Nanocrystals of **Beauveriolide I**, isolated from Cordyceps javanica, are deposited on a transmission electron microscopy (TEM) grid. The small crystal size, which is a limitation for X-ray crystallography, is ideal for 3D ED.
- Data Collection: The TEM grid is placed in an electron diffractometer. The crystal is then tilted at small, regular angular intervals, and an electron diffraction pattern is recorded at each step. This process is repeated over a large angular range to collect a complete 3D diffraction dataset.
- Data Processing: The collected diffraction patterns are indexed to determine the unit cell parameters and space group. The intensities of the diffraction spots are extracted and corrected for dynamical scattering effects.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The atomic positions are then refined against the experimental data.
- Absolute Configuration Assignment: To determine the absolute configuration, the two
 possible enantiomeric structures are refined against the same dataset. The correct
 enantiomer is identified by comparing the refinement statistics (R-factors). The reliability of
 this assignment is quantified using methods like the z-score.[1][5]



Workflow for 3D Electron Diffraction of Beauveriolide I









Macrophage Low-Density Lipoprotein (LDL) Free Cholesterol Beauveriolide I nhibition ACAT1 (Sterol O-acyltransferase 1) **Cholesteryl Esters** Lipid Droplet Formation Foam Cell Formation

Simplified Signaling Pathway of Beauveriolide I Action

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